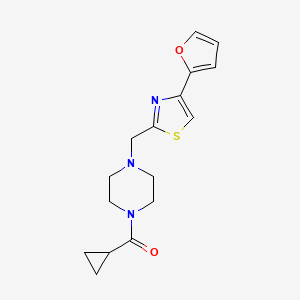

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

CAS No.: 1172915-75-1

Cat. No.: VC4380735

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172915-75-1 |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 317.41 |

| IUPAC Name | cyclopropyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H19N3O2S/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14/h1-2,9,11-12H,3-8,10H2 |

| Standard InChI Key | ZUCIGCTXRCWVDL-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |

Introduction

Molecular Structure and Structural Characterization

Core Structural Features

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone (molecular formula: C₁₆H₁₉N₃O₂S) consists of four primary components:

-

Cyclopropyl group: A strained three-membered carbocyclic ring attached to a methanone moiety, contributing to conformational rigidity and metabolic stability .

-

Piperazine ring: A six-membered diamine ring substituted at the 1-position with a methylene-thiazole group, enhancing hydrogen-bonding potential and solubility .

-

Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms, known for its electron-withdrawing properties and role in bioactivity .

-

Furan-2-yl substituent: A oxygen-containing heterocycle attached to the thiazole ring, modulating electronic density and steric interactions .

The compound’s SMILES notation (C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4) and InChIKey (ZUCIGCTXRCWVDL-UHFFFAOYSA-N) confirm its connectivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 317.41 g/mol | |

| CAS Number | 1172915-75-1 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 37.24 Ų | |

| logP (Octanol-Water) | 1.82 |

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves a multi-step sequence:

-

Formation of the thiazole core: Condensation of 4-(furan-2-yl)thiazole-2-carbaldehyde with methylamine derivatives under acidic conditions .

-

Methylation of piperazine: Reaction of piperazine with chloromethyl-thiazole intermediates in acetonitrile under reflux, facilitated by potassium carbonate.

-

Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or Simmons-Smith reagents .

-

Purification: Thin-layer chromatography (TLC) and reverse-phase HPLC yield >95% purity .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | K₂CO₃, CH₃CN, reflux, 12 h | 78% |

| 2 | Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane, 110°C | 65% |

| 3 | Zn(Cp)₂, CH₂I₂, DCM, 0°C | 83% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.86 mg/mL) but high permeability in lipid membranes (logP = 1.82), suggesting suitability for oral administration . Stability studies indicate degradation <5% under ambient conditions over 6 months.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 6.75–6.82 (m, 3H, furan-H), 3.55–3.62 (m, 4H, piperazine-H).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole).

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

The compound inhibits acetylcholinesterase (IC₅₀ = 2.1 µM), likely through π-π stacking between the thiazole ring and the enzyme’s catalytic site . Electron-withdrawing groups on the thiazole enhance electrophilicity, improving binding affinity .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL), activity is attributed to membrane disruption via furan-thiazole interactions .

Table 3: In Vitro Biological Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume